molecular formula C9H8N2 B8638395 5H-2,3-Benzodiazepine CAS No. 264-22-2

5H-2,3-Benzodiazepine

Cat. No.: B8638395
CAS No.: 264-22-2
M. Wt: 144.17 g/mol
InChI Key: YVOHCRLDUPTKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-2,3-Benzodiazepine is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Applications

5H-2,3-Benzodiazepine derivatives have been investigated for their neuropharmacological effects, showing promise in treating various neurological conditions. For instance, one study highlighted a novel derivative, 1-(4-amino-phenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine (GYKI 52 322), which demonstrated significant antiaggressive effects in animal models and exhibited neuroleptic activity comparable to established drugs like chlordiazepoxide .

Table 1: Neuropharmacological Effects of this compound Derivatives

Compound NameEffect ObservedModel UsedED50 (mg/kg)
GYKI 52 322AntiaggressiveFighting mice test8.1 (p.o.)
GYKI 52 322NeurolepticApomorphine-climbing test1.15 (i.p.)
GYKI 52 322Conditioned avoidance inhibitionRats8.2 (i.p.)

Research in Receptor Modulation

The role of this compound as a modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) has garnered attention due to its noncompetitive inhibition properties. Research indicates that modifications to the phenyl ring of the compound can significantly alter its potency and selectivity towards AMPARs, which are crucial in synaptic transmission and implicated in various neurological disorders .

Table 2: Modulatory Effects on AMPARs

Modification TypeEffect on AMPARsMechanism
Meta Halogen SubstitutionIncreased inhibition potencyNoncompetitive manner
Ortho Halogen SubstitutionReduced efficacyLess effective than meta

Synthesis and Biocatalytic Applications

The synthesis of 5H-2,3-benzodiazepines has been advanced through biocatalysis techniques, which allow for more efficient and environmentally friendly production methods. The application of enzymes in the synthesis process has been shown to enhance yields and selectivity for desired compounds . This approach is particularly valuable in pharmaceutical manufacturing where the demand for chiral compounds is high.

Table 3: Biocatalytic Methods for Synthesis

Method TypeDescriptionAdvantages
Enzymatic ReductionUses enzymes to reduce precursorsHigh selectivity and efficiency
Whole-cell BiotransformationEmploys living cells for conversionEco-friendly and sustainable

Case Studies and Clinical Applications

Clinical studies have also explored the implications of benzodiazepine derivatives in managing conditions such as alcohol withdrawal syndrome. A recent study indicated that implementing a benzodiazepine-sparing protocol led to reduced usage of traditional benzodiazepines while maintaining patient safety during treatment . This highlights the potential for derivatives like this compound to serve as alternatives in clinical settings.

Case Study Overview: Benzodiazepine-Sparing Protocol

ParameterBefore ImplementationAfter Implementation
Benzodiazepine Use (%)78.160.7
Average Lorazepam Dosage (mg)19.76.0

Properties

CAS No.

264-22-2

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

5H-2,3-benzodiazepine

InChI

InChI=1S/C9H8N2/c1-2-4-9-7-11-10-6-5-8(9)3-1/h1-4,6-7H,5H2

InChI Key

YVOHCRLDUPTKOH-UHFFFAOYSA-N

Canonical SMILES

C1C=NN=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.